3,5-dimethyl-1-propyl-1H-pyrazole-4-sulfonyl chloride
CAS No.: 1006336-87-3
Cat. No.: VC5096123
Molecular Formula: C8H13ClN2O2S
Molecular Weight: 236.71
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1006336-87-3 |
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Molecular Formula | C8H13ClN2O2S |
Molecular Weight | 236.71 |
IUPAC Name | 3,5-dimethyl-1-propylpyrazole-4-sulfonyl chloride |
Standard InChI | InChI=1S/C8H13ClN2O2S/c1-4-5-11-7(3)8(6(2)10-11)14(9,12)13/h4-5H2,1-3H3 |
Standard InChI Key | UAUIOCANAGEGSF-UHFFFAOYSA-N |
SMILES | CCCN1C(=C(C(=N1)C)S(=O)(=O)Cl)C |
Introduction
Structural Characteristics and Chemical Identity
3,5-Dimethyl-1-propyl-1H-pyrazole-4-sulfonyl chloride features a pyrazole ring substituted with methyl groups at positions 3 and 5, a propyl group at the 1-position nitrogen, and a sulfonyl chloride functional group at position 4. The molecular formula is C₉H₁₄ClN₂O₂S, with a calculated molecular weight of 258.74 g/mol. Key structural attributes include:
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Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, contributing to electron-deficient characteristics that enhance electrophilic substitution reactivity.
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Sulfonyl Chloride Group: A highly reactive moiety capable of participating in nucleophilic substitution reactions, enabling the formation of sulfonamides, sulfonate esters, and other derivatives .
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Alkyl Substituents: The propyl chain at N-1 and methyl groups at C-3 and C-5 influence steric and electronic effects, modulating solubility and reactivity.
Comparative Analysis with Analogues
Compounds such as 3,5-dimethyl-1-neopentyl-1H-pyrazole-4-sulfonyl chloride (CAS: VC17756057) and 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride (CAS: 1006453-67-3) highlight the impact of substituent variations . For example:
Property | 3,5-Dimethyl-1-propyl Derivative | 3-Methyl-1-propyl Derivative | 1-Neopentyl Derivative |
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Molecular Formula | C₉H₁₄ClN₂O₂S | C₇H₁₁ClN₂O₂S | C₁₀H₁₇ClN₂O₂S |
Molecular Weight (g/mol) | 258.74 | 222.69 | 264.77 |
Key Substituents | 3,5-diMe, 1-propyl | 3-Me, 1-propyl | 3,5-diMe, 1-neopentyl |
Reactivity | High (electron-deficient core) | Moderate | High (bulky groups) |
The presence of dual methyl groups in the 3,5-positions increases steric hindrance compared to monosubstituted analogues, potentially slowing reaction kinetics but improving selectivity in substitution reactions.
Synthesis Pathways and Optimization
While no explicit synthesis route for 3,5-dimethyl-1-propyl-1H-pyrazole-4-sulfonyl chloride is documented, established methods for analogous compounds suggest a multi-step approach:
Pyrazole Ring Formation
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Condensation Reaction: Hydrazine hydrate reacts with acetylacetone to form 3,5-dimethyl-1H-pyrazole.
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N-Alkylation: Treatment with 1-bromopropane in the presence of a base (e.g., K₂CO₃) introduces the propyl group at the N-1 position .
Sulfonation and Chlorination
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Sulfonation: Reaction with chlorosulfonic acid (ClSO₃H) at low temperatures (-20°C to 0°C) introduces the sulfonic acid group.
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Chlorination: Thionyl chloride (SOCl₂) converts the sulfonic acid to the sulfonyl chloride.
Critical Reaction Parameters
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Temperature Control: Exothermic sulfonation necessitates precise cooling to prevent decomposition.
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Solvent Selection: Dichloromethane or chloroform is preferred for chlorination to minimize side reactions .
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Yield Optimization: Industrial-scale production may employ continuous flow reactors to enhance efficiency.
Reactivity and Functionalization
The sulfonyl chloride group serves as the primary reactive site, enabling diverse transformations:
Nucleophilic Substitution
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Amine Reactions: Forms sulfonamides (RSO₂NHR'), pivotal in drug discovery. For example, reactions with aliphatic amines yield derivatives with antibacterial properties.
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Alcohol/Ester Formation: Reacts with alcohols to produce sulfonate esters, useful in polymer chemistry.
Electrophilic Aromatic Substitution
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Halogenation: The electron-deficient pyrazole ring facilitates bromination or iodination at position 4, though steric hindrance from methyl groups may limit reactivity.
Mechanistic Insights
The sulfonyl chloride’s leaving group ability (Cl⁻) drives nucleophilic attacks, while the pyrazole ring’s electron-withdrawing nature polarizes the sulfur center, enhancing electrophilicity .
Applications in Scientific Research
Medicinal Chemistry
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Antimicrobial Agents: Sulfonamide derivatives of analogous compounds exhibit inhibitory effects against bacterial enzymes (e.g., dihydropteroate synthase).
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Enzyme Inhibition: The sulfonyl group covalently binds catalytic residues in proteases, making it a candidate for targeted therapies.
Materials Science
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